AMD 3465

Vue d'ensemble

Description

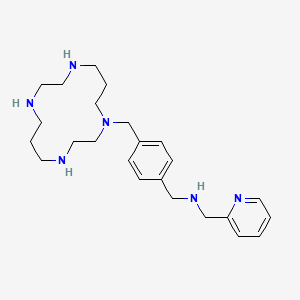

AMD 3465 is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyridine ring and a tetraazacyclotetradecane moiety, making it a valuable subject of study in medicinal chemistry and other research areas .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AMD 3465 typically involves multiple steps. One common method includes the reaction of pyridinemethanamine with a benzyl halide derivative containing the tetraazacyclotetradecane group. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Key Reactions:

-

Alkylation of 1,4,8,11-Tetraazacyclotetradecane (Cyclam):

The cyclam core undergoes alkylation with a benzyl bromide derivative to introduce the phenylmethyl group. This reaction occurs in dimethylformamide (DMF) using triethylamine (EtN) as a base . -

Conjugation with Pyridinemethanamine:

The alkylated cyclam intermediate reacts with 2-pyridinemethanamine via reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)) is used to stabilize the imine intermediate .

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | EtN, DMF, 50°C, 24h | Alkylated cyclam intermediate | 93% |

| Reductive Amination | NaBH(OAc), CHCN, 50°C | This compound (free base) | 85% |

Key Modifications:

-

Introduction of 18F^{18}\text{F}18F:

The pyridine ring is functionalized with using succinimidyl 4-[]fluorobenzoate ([]SFB). This involves nucleophilic acyl substitution at the amine group of this compound . -

Hydrolysis of Triflate Esters:

A precursor undergoes hydrolysis to replace triflate groups with hydroxyl groups under basic conditions (1M NaOH) .

| Reaction | Conditions | Product | Specific Activity |

|---|---|---|---|

| Labeling | []SFB, CHCN | []SFB-AMD3465 | 5.7 GBq/μmol |

| Hydrolysis | 1M NaOH, RT, 10 min | Radiolabeled hydroxyl derivative | N/A |

Degradation Pathways

This compound exhibits thermal stability under normal conditions but decomposes at elevated temperatures.

Key Pathways:

-

Thermal Decomposition:

Heating above 200°C results in breakdown into carbon oxides (CO), hydrogen bromide (HBr), and nitrogen oxides (NO) . -

Hydrolytic Stability:

The compound remains stable in aqueous solutions (pH 7.2) but may hydrolyze under strongly acidic or alkaline conditions .

| Condition | Degradation Products | Mechanism |

|---|---|---|

| High temperature (>200°C) | CO, HBr, NO | Thermal decomposition |

| Extreme pH (pH < 2 or >12) | Partially hydrolyzed derivatives | Acid/Base-catalyzed hydrolysis |

Functionalization for Enhanced Bioactivity

This compound derivatives are synthesized to improve CXCR4 targeting:

-

Trifluoroethyl Modification:

The cyclam core is trifluoroethylated to enhance binding affinity. This involves reacting cyclam with trifluoroethylating agents in DMF .

| Modification | Reagent | Biological Impact |

|---|---|---|

| Trifluoroethylation | CFCHBr, EtN | Increased CXCR4 affinity |

Applications De Recherche Scientifique

Cancer Therapy

1. Breast Cancer Inhibition

Research indicates that AMD 3465 significantly inhibits breast cancer growth and metastasis. In vitro studies demonstrated that treatment with this compound reduced tumor cell proliferation and induced apoptosis in breast cancer cell lines. Furthermore, in murine models, this compound decreased tumor formation and metastases to organs such as the lung and liver by modulating oncogenic signaling pathways like STAT3 and AKT .

2. Osteosarcoma Treatment

In studies involving osteoblast-like cells (MG63), this compound was shown to counteract the negative effects of high glucose levels on cell proliferation and migration. It inhibited apoptosis induced by high glucose, suggesting its potential as a therapeutic agent for conditions like diabetic osteopathy .

3. Immune Response Modulation

this compound has been evaluated for its effects on immune responses in various models. In Th1- and Th2-mediated hypersensitivity models, it demonstrated a biased effect by reducing type-2 inflammation markers while minimally affecting type-1 responses . This suggests potential applications in treating allergic conditions or asthma where type-2 inflammation is prevalent.

Imaging Applications

1. PET Imaging Agent Development

Recent advancements have led to the development of radiolabeled forms of this compound ([^18F]this compound) for use as a positron emission tomography (PET) imaging agent. This radiotracer targets CXCR4 receptors in vivo, providing a non-invasive method to visualize tumors that overexpress this receptor. Preclinical studies have shown that [^18F]this compound effectively accumulates in CXCR4-positive tumor models, making it a promising tool for cancer diagnosis and monitoring .

Comparative Data Table

Case Studies

Case Study: Breast Cancer Treatment

A study involving murine models demonstrated that this compound significantly reduced tumor size and metastasis when administered prior to tumor implantation. The mechanism involved modulation of immune cell infiltration into the tumor microenvironment, showcasing its dual action on both tumor cells and immune cells .

Case Study: Diabetic Osteopathy

In vitro experiments showed that this compound not only preserved cell viability under high glucose conditions but also restored normal migration patterns in MG63 cells. This suggests its utility in managing complications associated with diabetes .

Mécanisme D'action

The mechanism of action of AMD 3465 involves its interaction with specific molecular targets. For instance, it acts as a chemokine receptor CXCR4 antagonist, blocking the binding of the ligand CXCL12 (SDF-1α). This interaction inhibits oncogenic signaling pathways, thereby exerting its anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

AMD3100: Another CXCR4 antagonist but less efficient compared to AMD 3465.

AMD070: A CXCR4 antagonist with different structural features.

CXCR4 Antagonist III: Another compound targeting the same receptor but with varying efficacy.

Uniqueness

This compound stands out due to its higher efficiency as a CXCR4 antagonist and its broader range of applications in scientific research .

Activité Biologique

AMD 3465 is a novel, selective antagonist of the chemokine receptor CXCR4, which has garnered attention for its potential therapeutic applications in various diseases, including cancer and HIV. This compound is recognized for its ability to modulate biological processes associated with CXCR4 signaling, which plays a crucial role in cell migration, proliferation, and immune responses.

This compound functions by blocking the interaction between CXCR4 and its natural ligand, CXCL12. This blockade inhibits downstream signaling pathways that are critical for tumor growth and metastasis, as well as immune cell recruitment. The compound has been shown to exhibit a higher affinity for CXCR4 compared to its predecessor, AMD 3100, making it a more potent agent in various biological contexts .

Anticancer Effects

Research has demonstrated that this compound can significantly inhibit breast cancer growth and metastasis. In studies utilizing murine models, treatment with this compound resulted in:

- Reduced tumor formation : Inhibition of tumor growth was observed in syngeneic immunocompetent breast cancer models.

- Decreased metastasis : The compound reduced the spread of cancer cells to the lungs and liver.

- Altered oncogenic signaling : Key oncogenic proteins such as STAT3, JAK2, AKT, and cMYC showed reduced phosphorylation levels following treatment .

Table 1: Summary of Anticancer Effects of this compound

| Effect | Observation |

|---|---|

| Tumor Growth Inhibition | Significant reduction in tumor size |

| Metastasis Prevention | Decreased metastases to lungs and liver |

| Oncogenic Signaling Modulation | Reduced phosphorylation of key oncogenic proteins |

Immune Modulation

In addition to its anticancer properties, this compound has been studied for its effects on immune responses. In models of hypersensitivity, it was found to:

- Reduce eosinophil recruitment : In type-2 granuloma formation models, this compound significantly decreased eosinophil content and cytokine production (IL-5, IL-10, IL-13) in draining lymph nodes.

- Impair T-cell activation : The compound interfered with primary and secondary T-cell activation events during immune induction .

Table 2: Immune Modulation Effects of this compound

| Immune Response | Effect |

|---|---|

| Eosinophil Recruitment | Significantly reduced |

| Cytokine Production | Decreased IL-5, IL-10, IL-13 levels |

| T-cell Activation | Impaired during primary immune response |

Case Study 1: Breast Cancer Model

In a controlled study involving murine models of breast cancer, this compound was administered at varying concentrations (1-10 µM). The results indicated:

- No significant cytotoxic effects on normal cell proliferation.

- A marked decrease in invasive behavior of highly metastatic 4T1 cells when exposed to this compound .

Case Study 2: Hypersensitivity Response

Another study focused on the effects of this compound on Th1 and Th2-mediated hypersensitivity. Mice treated with this compound showed:

Propriétés

IUPAC Name |

N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N6/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJJHESJXJQCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864849 | |

| Record name | 1-(Pyridin-2-yl)-N-({4-[(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phenyl}methyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185991-24-6 | |

| Record name | AMD-8664 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185991246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMD-8664 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IMD9Z48ZTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.